molecular formula C9H13ClO3 B564397 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride CAS No. 100860-80-8

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Cat. No.: B564397
CAS No.: 100860-80-8
M. Wt: 204.65
InChI Key: RNVLYGFZBWJGTQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: is a chemical compound with the molecular formula C10H15ClO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Safety and Hazards

The safety data sheet for a related compound, 1,4-dioxaspiro[4.5]decan-8-one, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{1,4-Dioxaspiro[4.5]decane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-8-carboxylic acid.

    Reduction: It can be reduced to form 1,4-dioxaspiro[4.5]decane-8-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products:

    Amides and Esters: Formed from substitution reactions

    1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Formed from hydrolysis

    1,4-Dioxaspiro[4.5]decane-8-methanol: Formed from reduction

Scientific Research Applications

Chemistry: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is used as an intermediate in organic synthesis. It is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decane-8-carbonyl chloride depends on the specific reactions it undergoes. For example, in substitution reactions, the carbonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid
  • 1,4-Dioxaspiro[4.5]decane-8-methanol
  • 1,4-Dioxaspiro[4.5]decane-8-amine

Comparison: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs. For instance, while 1,4-dioxaspiro[4.5]decane-8-carboxylic acid is more prone to undergo decarboxylation, the carbonyl chloride compound is more reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVLYGFZBWJGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702630
Record name 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100860-80-8
Record name 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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